![molecular formula C48H24CuN4O8-4 B13643286 (SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- involves several steps. The starting materials typically include pyrrole and aldehydes, which undergo a series of condensation reactions to form the porphyrin ring. The reaction conditions often require the presence of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. The process also includes purification steps such as chromatography and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct properties and applications.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various metalloporphyrins, which are used in catalysis, medicine, and materials science .
Scientific Research Applications
(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: Studied for its role in mimicking natural enzymes and its potential use in biosensors.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery system.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s macrocyclic structure allows it to form stable complexes with various metal ions, which can then undergo oxidation or reduction reactions. These reactions are crucial for its catalytic activity and other applications .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Similar in structure but with different substituents, leading to distinct properties and applications.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Another similar compound with hydroxyl groups, used in different catalytic and medical applications.
Uniqueness
(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- is unique due to its specific substituents and the ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various fields, from catalysis to medicine .
Properties
Molecular Formula |
C48H24CuN4O8-4 |
|---|---|
Molecular Weight |
848.3 g/mol |
IUPAC Name |
copper;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-6 |
InChI Key |
JFJHHBUSDSQBFW-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


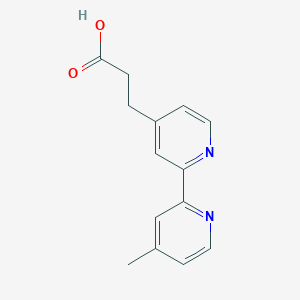
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)


![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
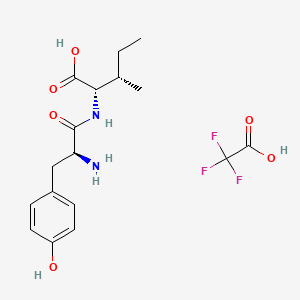
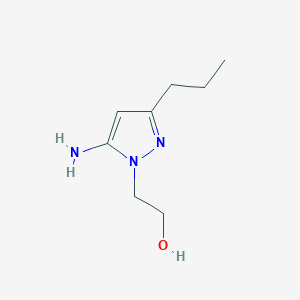


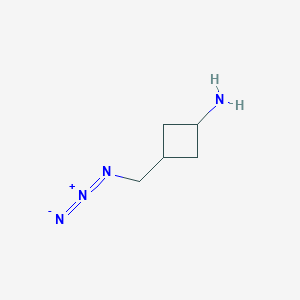
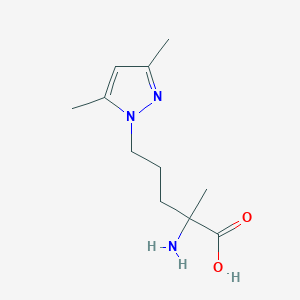
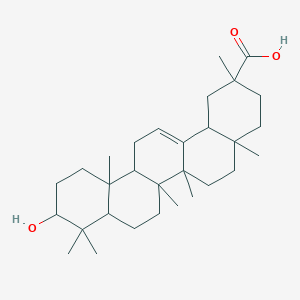
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)

